molecular formula C19H17BrN4O3 B11229008 N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide

N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide

Cat. No.: B11229008
M. Wt: 429.3 g/mol
InChI Key: KCVJATLVRRHPGB-UHFFFAOYSA-N
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Description

N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide, also known by its chemical formula C₁₆H₁₃BrN₂O₄S, is a complex organic compound. Let’s break down its structure:

  • The core structure consists of a quinoxaline ring system.
  • The compound contains a bromophenyl group attached to the quinoxaline ring.
  • The carbamoyl group is linked to the bromophenyl moiety.
  • An acetamide group is also present, connected to the quinoxaline ring.

Preparation Methods

Synthetic Routes::

    Bromination and Cyclization:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized reaction conditions and purification steps.
  • Detailed industrial methods are proprietary, but they follow similar principles as the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactions::

Common Reagents::
  • NBS for bromination.
  • Acid or base for amide hydrolysis.
  • Reducing agents (e.g., LiAlH₄) for ring reduction.
  • Nucleophiles (e.g., amines) for substitution.
Major Products::
  • Brominated derivatives.
  • Hydrolyzed products.
  • Reduced quinoxaline derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug development due to its unique structure.

    Biological Studies: Used as a probe to study cellular processes.

    Materials Science: Explored for applications in organic electronics and sensors.

Mechanism of Action

    Targets: Specific molecular targets remain an active area of research.

    Pathways: Likely interacts with cellular signaling pathways due to its structural features.

Comparison with Similar Compounds

    Uniqueness: Its combination of quinoxaline, bromophenyl, and acetamide groups sets it apart.

    Similar Compounds: Related compounds include other quinoxalines, amides, and brominated derivatives.

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-bromophenyl)acetamide

InChI

InChI=1S/C19H17BrN4O3/c1-12(25)23(2)18-19(27)24(16-10-6-5-9-15(16)22-18)11-17(26)21-14-8-4-3-7-13(14)20/h3-10H,11H2,1-2H3,(H,21,26)

InChI Key

KCVJATLVRRHPGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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